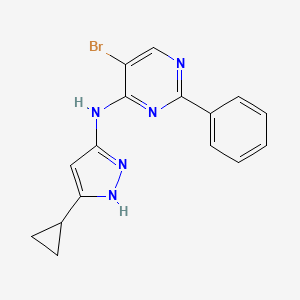
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a cyclopropyl group attached to the pyrazole ring, and a phenyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromine atom and the cyclopropyl-pyrazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
- Step 1: Synthesis of Pyrimidine Core:
- Reactants: 2-phenyl-4,6-dichloropyrimidine, sodium hydride, DMF
- Conditions: The reaction is carried out at elevated temperatures (around 100°C) to form the pyrimidine core.
- Step 2: Bromination:
- Reactants: Pyrimidine core, bromine
- Conditions: The bromination is typically performed at room temperature in the presence of a solvent like chloroform.
- Step 3: Introduction of Cyclopropyl-Pyrazole Moiety:
- Reactants: Brominated pyrimidine, 5-cyclopropyl-2H-pyrazole, potassium carbonate
- Conditions: The reaction is carried out in DMF at elevated temperatures (around 80°C) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine undergoes various chemical reactions, including:
- Substitution Reactions:
- Common Reagents: Nucleophiles such as amines or thiols
- Conditions: Typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
- Oxidation Reactions:
- Common Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
- Conditions: These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
- Reduction Reactions:
- Common Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
- Conditions: These reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can result in the formation of corresponding oxides.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine has several scientific research applications, including:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the development of bioactive compounds for research purposes.
- Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied as a lead compound for the development of new drugs.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their functions and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds:
- 5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-methyl-1-piperazinyl)-4-pyrimidinamine
- 5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-methyl-1-piperazinyl)-4-pyrimidinamine
Uniqueness: Compared to similar compounds, 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine is unique due to the presence of the phenyl group at the 2nd position of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H14BrN5 |
|---|---|
Peso molecular |
356.22 g/mol |
Nombre IUPAC |
5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14BrN5/c17-12-9-18-15(11-4-2-1-3-5-11)20-16(12)19-14-8-13(21-22-14)10-6-7-10/h1-5,8-10H,6-7H2,(H2,18,19,20,21,22) |
Clave InChI |
NYJJTPDLDNBXNU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)



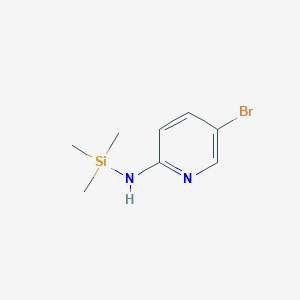
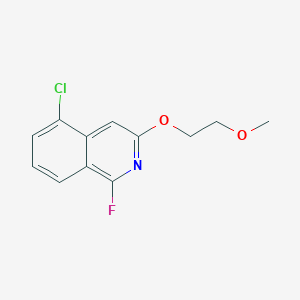

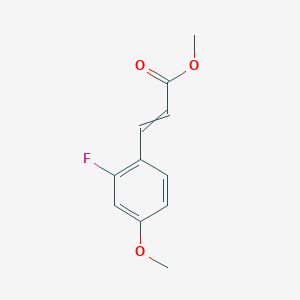

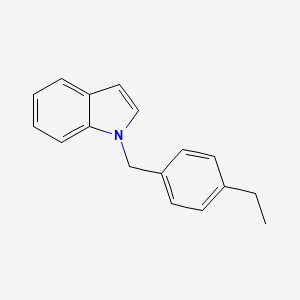

![2-chloro-4-nitro-1-[2-(2-oxiranyl)ethyl]-1H-imidazole](/img/structure/B8305402.png)
![tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8305419.png)

